2-amino-5-bromo-6-propylpyrimidin-4(3H)-one
Overview
Description
2-amino-5-bromo-6-propylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an amino group at position 2, a bromine atom at position 5, a propyl group at position 6, and a keto group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-bromo-6-propyluracil with ammonia or an amine can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Industrial production may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The keto group at position 4 can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Condensation Reactions: The amino group at position 2 can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically in the presence of a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed under controlled conditions.
Condensation Reactions: Carbonyl compounds such as aldehydes or ketones can be used in the presence of acid or base catalysts to facilitate condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at position 5, while oxidation and reduction reactions can modify the keto group at position 4.
Scientific Research Applications
2-amino-5-bromo-6-propylpyrimidin-4(3H)-one has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms and pathways.
Biology: The compound can be used in the development of nucleoside analogs for studying DNA and RNA interactions.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their function and activity. The compound’s molecular targets and pathways involved can vary, but it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromopyrimidin-4(3H)-one: Lacks the propyl group at position 6.
2-amino-6-propylpyrimidin-4(3H)-one: Lacks the bromine atom at position 5.
5-bromo-6-propyluracil: Contains a keto group at position 4 but lacks the amino group at position 2.
Uniqueness
2-amino-5-bromo-6-propylpyrimidin-4(3H)-one is unique due to the combination of functional groups present in its structure. The presence of the amino group, bromine atom, propyl group, and keto group allows for diverse chemical reactivity and potential applications in various fields. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-5-bromo-4-propyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-2-3-4-5(8)6(12)11-7(9)10-4/h2-3H2,1H3,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVSHWFJRMGGKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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